molecular formula C₁₁H₂₀O₅ B1145448 Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate CAS No. 87860-99-9

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Cat. No.: B1145448
CAS No.: 87860-99-9
M. Wt: 232.27
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Description

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a complex organic compound with a unique structure that includes a dioxolane ring and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a hydroxy ketone with a diol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Solvents like dichloromethane or toluene to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.

Scientific Research Applications

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate involves its interaction with molecular targets in biological systems. The compound may interact with enzymes or receptors, leading to changes in cellular pathways. The specific pathways and targets depend on the context of its use, such as antimicrobial or anticancer applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate
  • Ethyl 5-nitrobenzofuran-2-carboxylate

Uniqueness

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is unique due to its dioxolane ring structure and multiple methyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O5/c1-7-11(8(12)14-6,9(2,3)13)16-10(4,5)15-7/h7,13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCTYKJWHMAKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)(C)C)(C(=O)OC)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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